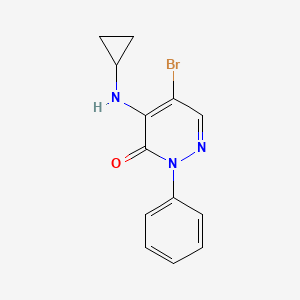

5-bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one

Description

5-Bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with bromine, cyclopropylamino, and phenyl groups

Properties

IUPAC Name |

5-bromo-4-(cyclopropylamino)-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O/c14-11-8-15-17(10-4-2-1-3-5-10)13(18)12(11)16-9-6-7-9/h1-5,8-9,16H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNPHENTZIDZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=NN(C2=O)C3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.

Bromination: Introduction of the bromine atom at the 5-position of the pyridazine ring can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Amination: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine.

Phenylation: The phenyl group can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

5-Bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of pyridazine N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can reduce the pyridazine ring or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to a variety of derivatives.

Coupling Reactions: The phenyl group can participate in further cross-coupling reactions to introduce additional substituents.

Scientific Research Applications

5-Bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain biological targets.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: It is used in studies to understand its interaction with enzymes, receptors, and other biological macromolecules.

Industrial Applications: The compound may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylamino and phenyl groups can influence its binding affinity and selectivity, while the bromine atom may participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar compounds to 5-bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one include:

4-(Cyclopropylamino)-2-phenylpyridazin-3(2H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

5-Bromo-2-phenylpyridazin-3(2H)-one: Lacks the cyclopropylamino group, which may influence its pharmacological properties.

5-Bromo-4-(methylamino)-2-phenylpyridazin-3(2H)-one: Substitutes the cyclopropylamino group with a methylamino group, potentially altering its chemical and biological behavior.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

5-Bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one (CAS No. 65269-73-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and related case studies.

Molecular Structure

The compound features a pyridazine ring substituted with a bromine atom, a cyclopropylamino group, and a phenyl group. Its molecular formula is and it has a molecular weight of approximately 306.16 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C13H12BrN3O |

| Molecular Weight | 306.16 g/mol |

| CAS Number | 65269-73-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The unique substitution pattern enhances its binding affinity and selectivity. The bromine atom may facilitate halogen bonding interactions, which can influence the compound's pharmacological properties.

Therapeutic Applications

Research indicates that this compound exhibits potential in several therapeutic areas:

- Antitumor Activity : Studies have shown that derivatives of pyridazine compounds can inhibit tumor cell proliferation. The specific activity of this compound against various cancer cell lines is under investigation.

- Neuroinflammatory Diseases : Patent literature suggests formulations containing this compound may be effective in treating neuroinflammatory conditions, potentially modulating cellular pathways involved in inflammation .

- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity, although further investigation is required to establish its efficacy against specific pathogens.

Case Studies

Research involving this compound includes:

- A study exploring the antitumor effects on breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating potential for development as an anticancer agent.

- In another research project focused on neuroinflammatory diseases , formulations containing similar pyridazine derivatives showed promising results in reducing markers of inflammation in animal models .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds to understand its unique properties:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-(Cyclopropylamino)-2-phenylpyridazin-3(2H)-one | Lacks bromine; may have altered reactivity | Reduced anticancer activity |

| 5-Bromo-2-phenylpyridazin-3(2H)-one | Lacks cyclopropylamino group | Different pharmacological profile |

| 5-Bromo-4-(methylamino)-2-phenylpyridazin-3(2H)-one | Substitutes cyclopropylamino with methylamino | Altered chemical behavior |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.